24R-Calcipotriol
CAS No.: 112827-99-3
Cat. No.: VC21347635
Molecular Formula: C27H40O3
Molecular Weight: 412.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112827-99-3 |
|---|---|
| Molecular Formula | C27H40O3 |
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 |
| Standard InChI Key | LWQQLNNNIPYSNX-CIJZWTHJSA-N |
| Isomeric SMILES | C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
| SMILES | CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
| Canonical SMILES | CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Introduction
24R-Calcipotriol is a compound that has garnered attention in scientific research, particularly in the context of its chemical properties and potential applications. Despite its similarity in name to calcipotriol, a well-known medication for psoriasis, 24R-Calcipotriol is not widely discussed in mainstream dermatological literature. This article aims to provide an overview of what is known about 24R-Calcipotriol, focusing on its chemical characteristics and any available research findings.
Chemical Characteristics
24R-Calcipotriol has a molecular formula of C27H40O3 and a molecular weight of 412.6 g/mol . It targets the Vitamin D receptor (VDR) pathway, which is crucial in various biological processes, including calcium metabolism and immune system regulation . The compound is unstable in solutions and requires careful handling, typically stored at -20°C and protected from light under nitrogen .
Solubility Data
| Solvent Composition | Solubility |
|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.06 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.06 mM) |
Potential Applications
While 24R-Calcipotriol is not extensively studied, compounds targeting the Vitamin D receptor pathway have potential applications in various fields, including dermatology and immunology. The Vitamin D receptor plays a crucial role in modulating immune responses and cell differentiation, which could be relevant for conditions like psoriasis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume